

Application Note: Analysis of Actinidioionoside using Mass Spectrometry

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Compound of Interest

Compound Name: Actinidioionoside

Cat. No.: B15591099

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Introduction

Actinidioionoside is a megastigmane glycoside found in various plant species, including *Actinidia arguta* (the hardy kiwi). As interest in the phytochemical composition of medicinal plants and novel food sources grows, accurate methods for the identification and characterization of compounds like **Actinidioionoside** are crucial. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers a powerful analytical tool for this purpose. This application note details the characteristic fragmentation pattern of **Actinidioionoside** observed in mass spectrometry and provides a general protocol for its analysis.

Understanding the fragmentation of **Actinidioionoside** is essential for its unambiguous identification in complex plant extracts and for metabolic studies. The molecule consists of a C13-norisoprenoid aglycone (a derivative of ionone) and a glucose moiety. Under mass spectrometric analysis, the glycosidic bond is readily cleaved, providing a characteristic neutral loss and diagnostic fragment ions.

Mass Spectrometry Fragmentation Pattern of Actinidioionoside

The fragmentation of **Actinidioionoside** in mass spectrometry is characterized by the cleavage of the glycosidic bond, leading to the separation of the glucose sugar moiety from the aglycone. The chemical formula for **Actinidioionoside** is C₁₉H₃₄O₉, with an exact mass of 406.22028266 Da.^[1] In positive ion mode electrospray ionization (ESI), the protonated molecule [M+H]⁺ is observed at an m/z of 407.2285.

The subsequent fragmentation (MS/MS) of the precursor ion provides key structural information. A prominent fragmentation pathway involves the neutral loss of the glucose unit (162 Da). The fragmentation in negative ion mode (ESI-) of the deprotonated molecule [M-H]⁻ at m/z 405 has been described to yield several characteristic fragment ions.

A study on the C₁₃ megastigmane derivatives from *Epipremnum pinnatum* identified **Actinidioionoside** and reported its fragmentation.^[1] The deprotonated molecular ion at m/z 405 fragments to produce an ion at m/z 243, corresponding to the deprotonated aglycone after the loss of the glucose moiety ([M-H-Glc]⁻).^[1] Further fragmentation of this aglycone ion leads to product ions at m/z 167 and m/z 149.^[1]

Quantitative Data Summary

The table below summarizes the key ions observed in the mass spectrometric analysis of **Actinidioionoside**.

Ion Description	Precursor Ion (m/z)	Fragment Ion (m/z)	Neutral Loss (Da)	Ionization Mode
Protonated Molecule	-	407.2285	-	ESI+
Deprotonated Molecule	-	405	-	ESI-
Aglycone Fragment	405	243	162 (Glucose)	ESI-
Aglycone Fragment 2	405	167	162 + 76	ESI-
Aglycone Fragment 3	405	149	162 + 94	ESI-

Experimental Protocols

This section provides a general protocol for the analysis of **Actinidioionoside** in plant matrices using Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS). This protocol is based on methodologies used for the analysis of phytochemicals in *Actinidia arguta* and related glycosides.

1. Sample Preparation (from *Actinidia arguta* fruit matrix)

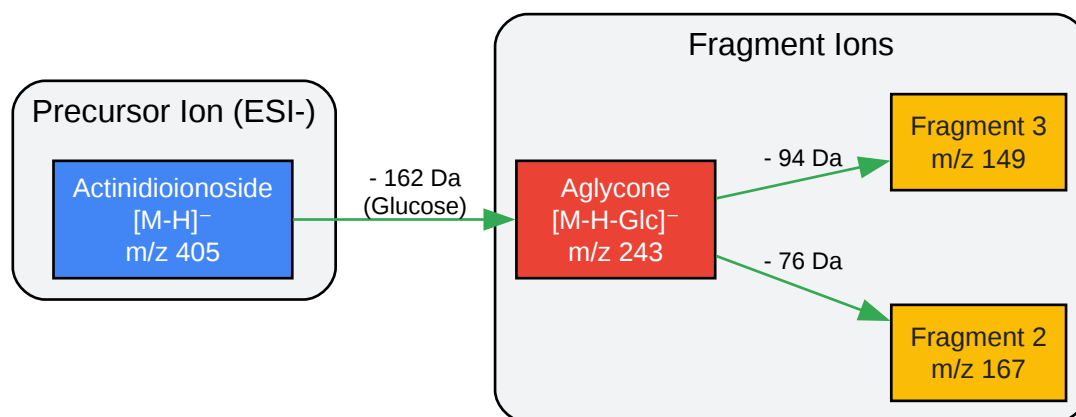
- Materials:
 - Fresh or freeze-dried *Actinidia arguta* fruit sample
 - 80% Methanol in water (v/v)
 - Vortex mixer
 - Ultrasonic bath
 - Centrifuge
 - 0.22 µm syringe filters
- Protocol:
 - Weigh approximately 1.0 g of the homogenized fruit sample into a centrifuge tube.
 - Add 10 mL of 80% methanol.
 - Vortex for 1 minute to ensure thorough mixing.
 - Perform ultrasonication for 30 minutes at room temperature.
 - Centrifuge the mixture at 10,000 rpm for 15 minutes.
 - Collect the supernatant.
 - Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial for analysis.

2. UPLC-MS/MS Instrumentation and Conditions

- Instrumentation: A UPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) with an electrospray ionization (ESI) source.
- UPLC Conditions:
 - Column: ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 μm) or equivalent.
 - Mobile Phase A: 0.1% Formic acid in water.
 - Mobile Phase B: 0.1% Formic acid in acetonitrile.
 - Gradient:
 - 0-1 min: 5% B
 - 1-10 min: 5-95% B
 - 10-12 min: 95% B
 - 12-12.1 min: 95-5% B
 - 12.1-15 min: 5% B
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 2 μL.
 - Column Temperature: 40 °C.
- Mass Spectrometry Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
 - Capillary Voltage: 3.0 kV.
 - Cone Voltage: 30 V.

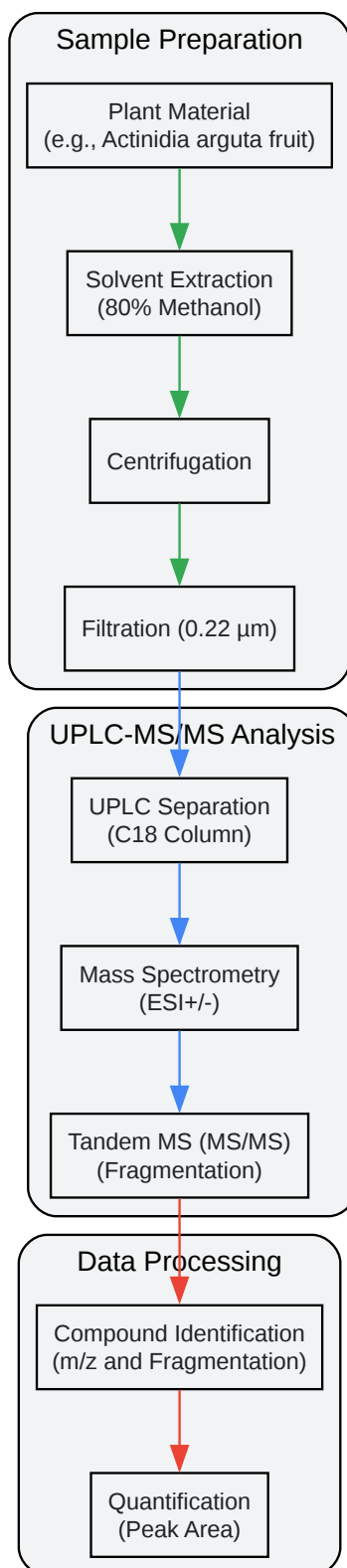
- Source Temperature: 120 °C.
- Desolvation Temperature: 350 °C.
- Cone Gas Flow: 50 L/h.
- Desolvation Gas Flow: 600 L/h.
- Acquisition Mode: Full scan mode to detect precursor ions and product ion scan mode (MS/MS) to obtain fragmentation patterns. For targeted quantification, Multiple Reaction Monitoring (MRM) can be used.
- Collision Energy: Ramped collision energy (e.g., 10-40 eV) to generate fragment ions.

Visualizations



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Caption: Proposed fragmentation pathway of **Actinidioionoside** in negative ion mode ESI-MS/MS.



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Caption: General experimental workflow for the analysis of **Actinidioionoside** from plant material.

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References

- 1. [uscholar.univie.ac.at](https://www.uscholar.univie.ac.at) [[uscholar.univie.ac.at](https://www.uscholar.univie.ac.at)]
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